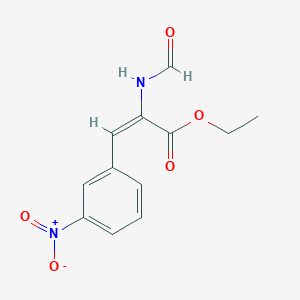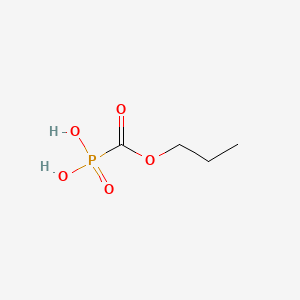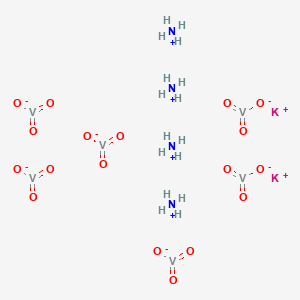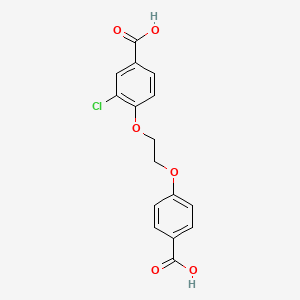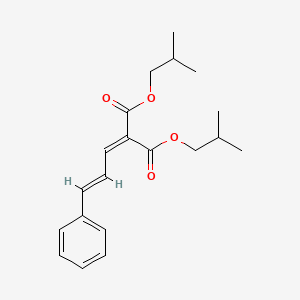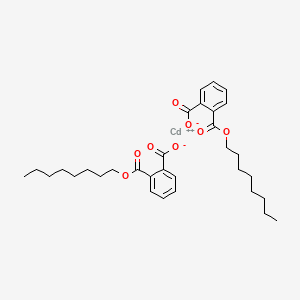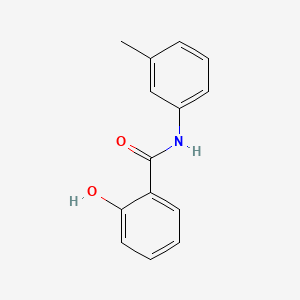
Barium strontium disulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium strontium disulphate is an inorganic compound composed of barium, strontium, and sulphate ions It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium strontium disulphate can be synthesized through several methods, including precipitation and solid-state reactions. One common method involves mixing aqueous solutions of barium chloride and strontium chloride with a sulphate source, such as sodium sulphate, under controlled conditions. The reaction typically occurs at room temperature, and the resulting precipitate is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale precipitation methods. The process involves the continuous mixing of barium and strontium salts with a sulphate source in a reactor. The precipitate is then separated using filtration or centrifugation, followed by drying and packaging for commercial use.
Chemical Reactions Analysis
Types of Reactions: Barium strontium disulphate primarily undergoes precipitation reactions. When mixed with solutions containing cations that form insoluble sulphates, such as calcium or lead, it precipitates out of the solution.
Common Reagents and Conditions:
Reagents: Barium chloride, strontium chloride, sodium sulphate, calcium chloride, lead nitrate.
Conditions: Room temperature, aqueous solutions, controlled pH.
Major Products Formed:
Precipitation with calcium chloride: Calcium sulphate and barium strontium chloride.
Precipitation with lead nitrate: Lead sulphate and barium strontium nitrate.
Scientific Research Applications
Barium strontium disulphate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other barium and strontium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Studied for its potential in radiographic imaging due to its high density and ability to absorb X-rays.
Industry: Utilized in the production of advanced ceramics and as a component in certain types of glass.
Mechanism of Action
The mechanism of action of barium strontium disulphate involves its ability to form stable complexes with various metal ions. This property makes it useful in applications such as scale inhibition and removal in industrial processes. The compound interacts with metal ions, preventing them from precipitating and forming scale deposits.
Comparison with Similar Compounds
Barium sulphate: Known for its use as a radiographic contrast agent.
Strontium sulphate: Used in pyrotechnics and as a precursor for other strontium compounds.
Calcium sulphate:
Uniqueness: Barium strontium disulphate combines the properties of both barium and strontium sulphates, making it unique in its applications. It offers a balance of high density and stability, making it suitable for specialized industrial and medical uses.
Properties
CAS No. |
33660-59-2 |
|---|---|
Molecular Formula |
BaO8S2Sr |
Molecular Weight |
417.1 g/mol |
IUPAC Name |
strontium;barium(2+);disulfate |
InChI |
InChI=1S/Ba.2H2O4S.Sr/c;2*1-5(2,3)4;/h;2*(H2,1,2,3,4);/q+2;;;+2/p-4 |
InChI Key |
HMNUYYJYMOXWTN-UHFFFAOYSA-J |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sr+2].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





